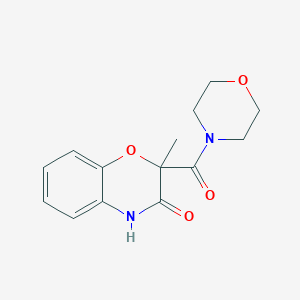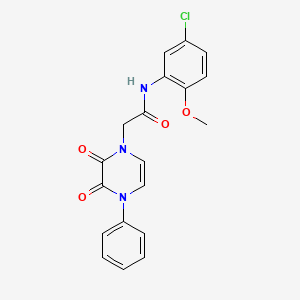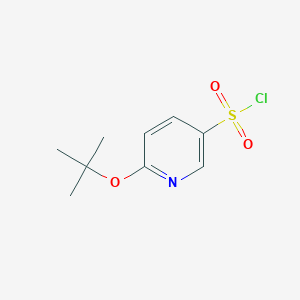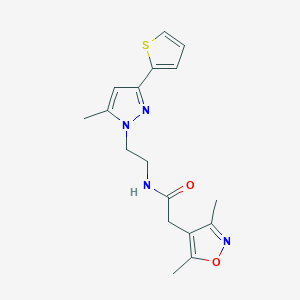
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). These enzymes and proteins are involved in various biological processes, including inflammation, cell proliferation, and angiogenesis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression. Furthermore, it has been shown to inhibit the activity of PDEs, which are involved in the regulation of cyclic nucleotides and smooth muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide in lab experiments is its potential as a tool compound to study the mechanism of action of tetrazole derivatives and their interactions with biological targets. Additionally, it has potential as a drug candidate for various diseases, which could lead to the development of new treatments. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and potential as a drug candidate for various diseases. Furthermore, studies are needed to explore its potential side effects and toxicity. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and a better understanding of the mechanism of action of tetrazole derivatives.
Synthesemethoden
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide can be synthesized through various methods. One common method is the reaction of 3,4-difluorobenzyl chloride with sodium azide to form 3,4-difluorobenzyl azide. This compound can then be reacted with 1-pentanamine to form this compound. Other methods include the use of different reagents and catalysts, such as copper(II) sulfate and sodium ascorbate, to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used as a tool compound to study the mechanism of action of tetrazole derivatives and their interactions with biological targets.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-2-3-4-13(21)16-8-12-17-18-19-20(12)9-5-6-10(14)11(15)7-9/h5-7H,2-4,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFOTFFLUGVYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)
